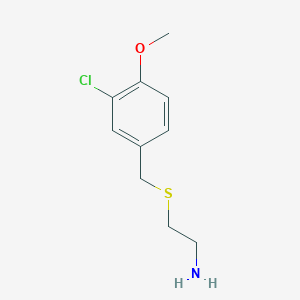
2-(3-Chloro-4-methoxy-benzylsulfanyl)ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloro-4-methoxy-benzylsulfanyl)ethylamine is an organic compound with the molecular formula C10H14ClNOS It is characterized by the presence of a chloro and methoxy group on a benzene ring, which is further connected to an ethylamine group through a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-methoxy-benzylsulfanyl)ethylamine typically involves multiple steps. One common approach starts with the chlorination of 4-methoxybenzyl alcohol to form 3-chloro-4-methoxybenzyl chloride. This intermediate is then reacted with thiourea to introduce the sulfanyl group, forming 3-chloro-4-methoxybenzylsulfanyl chloride. Finally, the ethylamine group is introduced through a nucleophilic substitution reaction with ethylamine, yielding the target compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the process is also considered to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-methoxy-benzylsulfanyl)ethylamine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the chloro group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: The corresponding dechlorinated compound.
Substitution: Compounds with hydroxyl or amino groups replacing the chloro group.
Scientific Research Applications
2-(3-Chloro-4-methoxy-benzylsulfanyl)ethylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used to study the effects of sulfanyl and ethylamine groups on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-methoxy-benzylsulfanyl)ethylamine involves its interaction with molecular targets through its functional groups. The sulfanyl group can form disulfide bonds with thiol-containing proteins, affecting their function. The ethylamine group can interact with receptors or enzymes, potentially modulating their activity. The chloro and methoxy groups can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-methoxybenzylamine: Lacks the sulfanyl group.
2-(4-Methoxybenzylsulfanyl)ethylamine: Lacks the chloro group.
2-(3-Chloro-4-methylbenzylsulfanyl)ethylamine: Has a methyl group instead of a methoxy group.
Uniqueness
2-(3-Chloro-4-methoxy-benzylsulfanyl)ethylamine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both chloro and methoxy groups on the benzene ring, along with the sulfanyl and ethylamine groups, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C10H14ClNOS |
|---|---|
Molecular Weight |
231.74 g/mol |
IUPAC Name |
2-[(3-chloro-4-methoxyphenyl)methylsulfanyl]ethanamine |
InChI |
InChI=1S/C10H14ClNOS/c1-13-10-3-2-8(6-9(10)11)7-14-5-4-12/h2-3,6H,4-5,7,12H2,1H3 |
InChI Key |
QDTJGXWBKVEEBS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CSCCN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


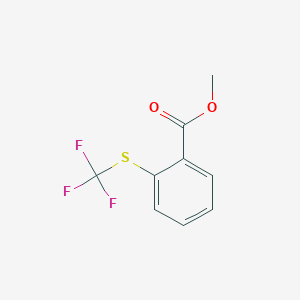

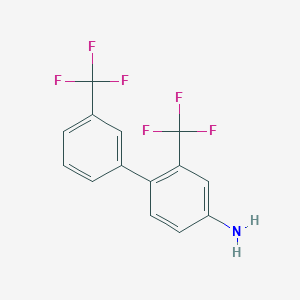
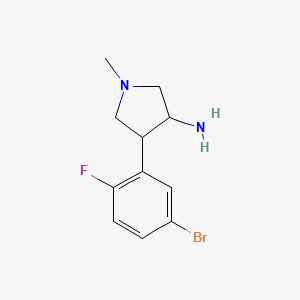
![2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B14873946.png)



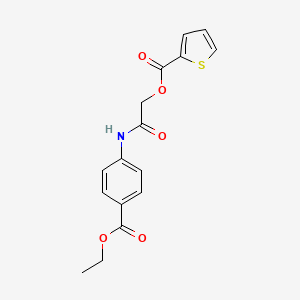
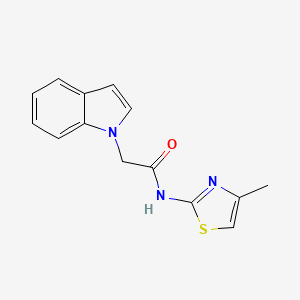

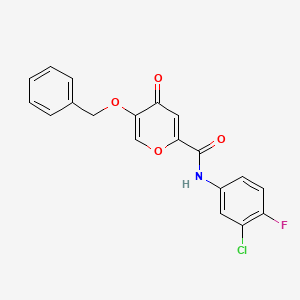
![[3-(3,4-Dichloro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14873989.png)

